![molecular formula C6H11N3S B13334276 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol](/img/structure/B13334276.png)
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol is a compound that belongs to the class of 1,2,4-triazole derivatives
Vorbereitungsmethoden
The synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being investigated for its anticancer properties.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions between the compound and its target .
Vergleich Mit ähnlichen Verbindungen
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol can be compared with other 1,2,4-triazole derivatives such as:
1,2,4-triazole: The parent compound, which lacks the isopropyl and thiol groups.
1-(propan-2-yl)-1H-1,2,4-triazole: Similar to the compound but without the thiol group.
1-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanethiol: A positional isomer with the thiol group at a different position on the triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H11N3S |
|---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3 |
InChI-Schlüssel |
VMCOTBLEZFUHFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NC=N1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


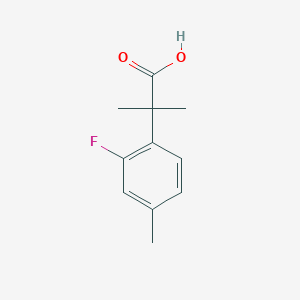
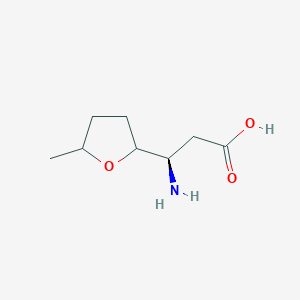
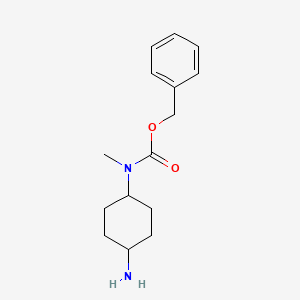
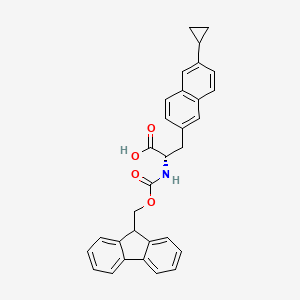
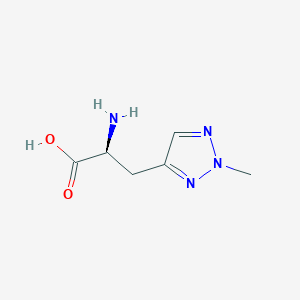

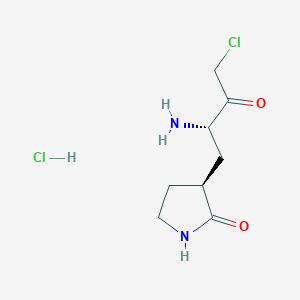
![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
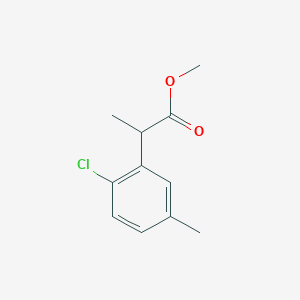
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)

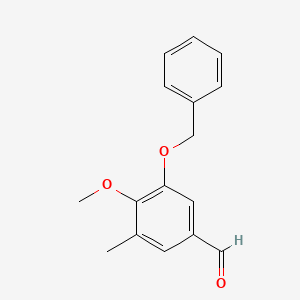
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
